Methyl 4-amino-2-(4-methylpiperidin-1-yl)-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 4-amino-2-(4-methylpiperidin-1-yl)-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-2-(4-methylpiperidin-1-yl)-1,3-thiazole-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced by reacting the thiazole intermediate with 4-methylpiperidine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the thiazole ring or the piperidine moiety, potentially leading to the formation of dihydrothiazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-amino-2-(4-methylpiperidin-1-yl)-1,3-thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Industrial Applications: It can be used in the development of agrochemicals and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-(4-methylpiperidin-1-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Methyl 6-(2-(4-amino-4-methylpiperidin-1-yl)thiazol-4-yl)-2-naphthoate: This compound shares a similar thiazole and piperidine structure but differs in the ester moiety.
2-Amino-4-methylpyridine: Although structurally different, this compound also contains an amino group and a heterocyclic ring, making it a point of comparison in terms of reactivity and applications.
Uniqueness: Methyl 4-amino-2-(4-methylpiperidin-1-yl)-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazole ring provides aromatic stability, while the piperidine moiety offers flexibility in binding interactions with biological targets.
Properties
Molecular Formula |
C11H17N3O2S |
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Molecular Weight |
255.34 g/mol |
IUPAC Name |
methyl 4-amino-2-(4-methylpiperidin-1-yl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H17N3O2S/c1-7-3-5-14(6-4-7)11-13-9(12)8(17-11)10(15)16-2/h7H,3-6,12H2,1-2H3 |
InChI Key |
CDOAXZRDVDDMEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C(S2)C(=O)OC)N |
Origin of Product |
United States |
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